Phenylpropanoid Sucrose Esters in Drug Discovery: A Technical Whitepaper on 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
Phenylpropanoid Sucrose Esters in Drug Discovery: A Technical Whitepaper on 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
Executive Summary
The intersection of traditional ethnobotany and modern pharmacognosy frequently yields highly specific, bioactive molecular scaffolds. Among these, 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS: 138195-49-0), a complex phenylpropanoid sucrose ester, has emerged as a high-value target for researchers developing novel anti-inflammatory and antiparasitic therapeutics.
Historically identified as a bitter principle in the drupes of East Asian Prunus species and the inflorescences of Musa acuminata (banana), this compound underpins the efficacy of several traditional remedies used for bronchitis, dysentery, and systemic inflammation. This technical guide synthesizes the chemical profiling, mechanistic pharmacology, and validated experimental workflows required to isolate and evaluate this compound in a modern drug development setting.
Chemical Identity and Structural Elucidation
1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (often referred to in literature as Compound 12) is characterized by a highly functionalized sucrose core.
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Molecular Formula: C₂₉H₃₆O₁₇
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Molecular Weight: 656.59 g/mol
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Structural Features: The molecule features a disaccharide (sucrose) backbone that is tetraacetylated at the 1, 6, 2', and 6' positions, with a trans-p-coumaroyl moiety attached at the 3-O position.
The extensive acetylation increases the lipophilicity of the otherwise polar sucrose core, significantly enhancing its cellular permeability compared to non-acetylated glycosides. This structural modification is a critical factor in its bioavailability and its ability to interact with intracellular inflammatory cascades .
Ethnobotanical Grounding
In traditional Asian medicine, the fruits of Prunus maximowiczii and Prunus jamasakura have been utilized for their astringent and anti-inflammatory properties. Similarly, the bracts and flowers of Musa acuminata are consumed as functional foods and traditional remedies for respiratory and gastrointestinal distress . Modern UPLC-HRESI-MS profiling has identified arylpropanoid sucroses—specifically 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose—as the primary bioactive constituents driving these therapeutic effects.
Pharmacological Mechanisms
Anti-Inflammatory Activity
The compound exhibits potent, dose-dependent inhibition of pro-inflammatory mediators. By acting upstream in the inflammatory cascade, it suppresses the secretion of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide derivatives (NOx). Mechanistically, phenylpropanoid sucrose esters are known to inhibit aldose reductase, an enzyme whose activity generates reactive oxygen species (ROS) that subsequently trigger NF-κB-mediated cytokine transcription .
Trypanocidal and Antiparasitic Efficacy
Beyond inflammation, fractions rich in this compound demonstrate moderate to high trypanocidal activity against intracellular forms of Trypanosoma cruzi, Leishmania amazonensis, and Leishmania infantum. The lipophilic nature of the tetraacetylated core allows the molecule to penetrate the parasitic membrane, disrupting vital intracellular processes.
Fig 1. Proposed anti-inflammatory mechanism via ROS reduction and cytokine inhibition.
Quantitative Pharmacological Data
The following table summarizes the inhibitory effects of Musa acuminata fractions (rich in phenylpropanoid sucrose esters) on key inflammatory cytokines, evaluated at non-cytotoxic concentrations to ensure true pharmacological action rather than cell-death-induced artifacts .
| Botanical Fraction | Primary Target | Test Concentration | Inhibition Rate (%) | Statistical Significance |
| FDCM (Flower Dichloromethane) | IL-1β | 100 µg/mL | 51.9 ± 7.2% | p < 0.001 |
| BDCM (Bract Dichloromethane) | TNF-α | 100 µg/mL | Significant | p < 0.05 |
| BNBU (Bract n-Butanol) | IL-6 | 100 µg/mL | Significant | p < 0.05 |
| BNBU (Bract n-Butanol) | NOx | 100 µg/mL | Significant | p < 0.05 |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives, a critical requirement for Senior Application Scientists validating natural product libraries.
Protocol 1: Extraction and UPLC-HRESI-MS Profiling
Causality & Rationale: Crude botanical extracts contain massive matrix interference. By utilizing a biphasic solvent partitioning system (Dichloromethane and n-Butanol), we separate the metabolome by a polarity gradient. Dichloromethane specifically isolates moderately non-polar aglycones and acetylated esters (like our target compound), leaving highly polar, non-bioactive free sugars in the aqueous phase.
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Maceration: Lyophilize and pulverize 500g of raw botanical material (Prunus drupes or Musa inflorescences). Macerate in 80% Methanol for 72 hours at room temperature to ensure complete cellular lysis and metabolite extraction.
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Solvent Partitioning: Evaporate the methanolic extract under reduced pressure. Suspend the residue in H₂O and partition sequentially with Dichloromethane (DCM) and n-Butanol (NBU).
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Fractionation: Collect the DCM fraction (FDCM/BDCM). This fraction concentrates the lipophilic tetraacetylated sucrose esters.
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UPLC-HRESI-MS Analysis: Inject 2 µL of the DCM fraction into a UPLC system coupled to a High-Resolution Electrospray Ionization Mass Spectrometer.
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Validation Check: Monitor for the exact mass [M-H]⁻ corresponding to C₂₉H₃₆O₁₇ (m/z ~655.18). The presence of characteristic fragmentation patterns (loss of acetyl groups, m/z -42) validates the identity of 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose.
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Fig 2. Extraction and isolation workflow for phenylpropanoid sucrose esters.
Protocol 2: In Vitro Anti-Inflammatory Assay (Peritoneal Neutrophils)
Causality & Rationale: Neutrophils are the primary cellular responders in acute inflammation. Using peritoneal neutrophils provides a highly sensitive ex vivo model for evaluating treatments for acute conditions like dysentery. Crucially, this protocol integrates a viability assay prior to cytokine quantification. If a compound is cytotoxic, dead cells cannot secrete cytokines, leading to a false-positive "anti-inflammatory" result.
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Cell Isolation: Isolate peritoneal neutrophils from murine models 4 hours after intraperitoneal injection of 1% glycogen (to elicit an acute immune response).
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Viability Counter-Screen (The Self-Validation Step): Plate cells at 1×10⁶ cells/well. Treat with varying concentrations of the isolated compound (10, 50, 100 µg/mL) for 24 hours. Perform an Alamar Blue or MTT assay.
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Validation Check: Proceed to step 3 only with concentrations that maintain >95% cell viability.
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Inflammatory Induction: Stimulate the viable, pre-treated neutrophils with LPS (Lipopolysaccharide) to induce a standardized inflammatory cytokine storm.
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Cytokine Quantification: Harvest the supernatant after 12 hours. Utilize enzyme-linked immunosorbent assays (ELISA) to quantify IL-1β, TNF-α, and IL-6. Use Griess reagent to quantify NOx levels.
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Data Analysis: Compare cytokine levels of the compound-treated group against the LPS-only positive control. Calculate the percentage of inhibition.
References
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Shimazaki, N., Mimaki, Y., & Sashida, Y. (1991). "Prunasin and acetylated phenylpropanoic acid sucrose esters, bitter principles from the fruits of Prunus jamasakura and P. maximowiczii." Phytochemistry, 30(5), 1475-1480.[Link]
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Sandjo, L. P., Nascimento, M. V. P. D. S., Moraes, M. D. H., Rodrigues, L. M., Dalmarco, E. M., & Biavatti, M. W. (2019). "NOx-, IL-1β-, TNF-α-, and IL-6-Inhibiting Effects and Trypanocidal Activity of Banana (Musa acuminata) Bracts and Flowers: UPLC-HRESI-MS Detection of Phenylpropanoid Sucrose Esters." Molecules, 24(24), 4564.[Link]
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BioCrick Natural Products Database. "1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose | CAS: 138195-49-0". BioCrick.[Link]
